2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol
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Overview
Description
The compound “2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol” is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol: This compound can be synthesized through a series of condensation reactions involving the appropriate benzothiazole and butadiene derivatives.
2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole: This compound is typically prepared via bromination of the corresponding methylbenzothiazole derivative.
2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol: This compound can be synthesized through phosphorylation reactions involving the appropriate benzothiazole derivative.
6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol: This compound is synthesized through nitration reactions involving the appropriate benzothiazole and butadiene derivatives.
(E)-3-(4-nitrophenyl)prop-2-en-1-ol: This compound can be synthesized through reduction reactions involving the appropriate nitrophenyl derivatives.
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used. For example, oxidation of the amino group can form nitro derivatives, while reduction of nitro groups can form amino derivatives.
Scientific Research Applications
Chemistry
These compounds are used as intermediates in the synthesis of more complex organic molecules. They are also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, these compounds are used as probes to study various biochemical pathways and molecular interactions. They can also serve as starting materials for the synthesis of biologically active molecules.
Medicine
These compounds have potential applications in drug discovery and development. They can be used as lead compounds for the development of new therapeutic agents targeting specific molecular pathways.
Industry
In the industrial sector, these compounds are used in the production of specialty chemicals, dyes, and pigments. They are also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific molecular structure and functional groups. Generally, they interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E,3E)-4-(4-dimethylaminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol
- 2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole
- 2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol
- 6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol
- (E)-3-(4-nitrophenyl)prop-2-en-1-ol
Uniqueness
The uniqueness of these compounds lies in their specific functional groups and molecular structure, which confer unique chemical and biological properties. For example, the presence of both amino and nitro groups in the same molecule allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
1589503-94-5 |
---|---|
Molecular Formula |
C67H65BrN7O14PS4 |
Molecular Weight |
1431.4 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;3-(4-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C18H14N2O4S.C18H16N2O2S.C12H16NO4PS.C10H10BrNOS.C9H9NO3/c1-24-16-11-17-14(10-15(16)21)19-18(25-17)5-3-2-4-12-6-8-13(9-7-12)20(22)23;1-22-16-11-17-14(10-15(16)21)20-18(23-17)5-3-2-4-12-6-8-13(19)9-7-12;1-4-17-18(3,15)7-12-13-8-5-9(14)10(16-2)6-11(8)19-12;1-6-3-7-9(4-8(6)13-2)14-10(5-11)12-7;11-7-1-2-8-3-5-9(6-4-8)10(12)13/h2-11,21H,1H3;2-11,21H,19H2,1H3;5-6,14H,4,7H2,1-3H3;3-4H,5H2,1-2H3;1-6,11H,7H2 |
InChI Key |
XTJWLTYYOVZBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CC1=NC2=CC(=C(C=C2S1)OC)O.CC1=CC2=C(C=C1OC)SC(=N2)CBr.COC1=C(C=C2C(=C1)SC(=N2)C=CC=CC3=CC=C(C=C3)N)O.COC1=C(C=C2C(=C1)SC(=N2)C=CC=CC3=CC=C(C=C3)[N+](=O)[O-])O.C1=CC(=CC=C1C=CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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